Pyridine, 2-(3-methoxypropylamino)-5-nitro-
Description
The exact mass of the compound Pyridine, 2-(3-methoxypropylamino)-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100741. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-methoxypropyl)-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-6-2-5-10-9-4-3-8(7-11-9)12(13)14/h3-4,7H,2,5-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNKQYFNGGZNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180616 | |
| Record name | Pyridine, 2-(3-methoxypropylamino)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25948-13-4 | |
| Record name | N-(3-Methoxypropyl)-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25948-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(3-methoxypropylamino)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025948134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25948-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(3-methoxypropylamino)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-METHOXYPROPYLAMINO)-5-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(3-methoxypropylamino)-5-nitro- is one such derivative that exhibits a range of pharmacological properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structure:
- Chemical Formula : CHNO
- IUPAC Name : Pyridine, 2-(3-methoxypropylamino)-5-nitro-
The presence of the nitro group and the methoxypropylamino substituent is crucial for its biological activity.
1. Antimicrobial Activity
Pyridine derivatives, including the target compound, have shown promising antimicrobial properties. Research indicates that compounds with a pyridine nucleus often exhibit significant antibacterial activity against various pathogens.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine, 2-(3-methoxypropylamino)-5-nitro- | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 55 μg/mL |
Studies suggest that the introduction of functional groups like methoxy and nitro enhances the antimicrobial efficacy of pyridine compounds by improving their interaction with bacterial cell membranes .
2. Anticancer Activity
The antiproliferative effects of pyridine derivatives have been extensively studied. The compound has shown activity against various cancer cell lines, indicating potential as an anticancer agent.
| Cell Line | IC (μM) |
|---|---|
| HeLa | 49.22 ± 1.01 |
| MCF-7 | 45.00 ± 1.50 |
In vitro studies demonstrated that the compound can inhibit cell proliferation effectively, with mechanisms involving DNA binding and apoptosis induction .
3. Anti-inflammatory Activity
The anti-inflammatory properties of pyridine derivatives are also noteworthy. Compounds similar to Pyridine, 2-(3-methoxypropylamino)-5-nitro- have been shown to inhibit COX-2 enzymes, thus reducing inflammation.
- In vivo Studies : A related compound exhibited significant anti-inflammatory effects in animal models, with a dose-dependent reduction in paw edema compared to standard anti-inflammatory drugs .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of pyridine derivatives against drug-resistant strains of Staphylococcus aureus showed that the compound significantly inhibited biofilm formation, which is critical in treating persistent infections.
Case Study 2: Anticancer Mechanisms
Research involving the compound's effect on cancer cells revealed that it induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. This mechanism highlights its potential as a therapeutic agent in oncology .
Scientific Research Applications
Anticancer Activity
Pyridine derivatives have been extensively studied for their anticancer properties. The presence of both nitro and amino groups in the structure of Pyridine, 2-(3-methoxypropylamino)-5-nitro- suggests potential interactions with biological targets, such as proteins or DNA, which could lead to selective cytotoxicity against cancer cells. For instance, similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines .
Antibacterial and Antifungal Properties
Nitropyridine compounds are known for their antimicrobial activities. Research indicates that certain pyridine derivatives exhibit significant antibacterial and antifungal effects, which could be explored further for the development of new antibiotics or antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory potential of nitropyridine derivatives has been documented, suggesting that Pyridine, 2-(3-methoxypropylamino)-5-nitro- may also possess similar properties. These compounds can serve as precursors for developing anti-inflammatory drugs useful in treating conditions like arthritis and other inflammatory disorders .
Pesticides and Herbicides
Pyridine derivatives are frequently employed in the synthesis of herbicides and pesticides. The structural characteristics of Pyridine, 2-(3-methoxypropylamino)-5-nitro- may allow it to function as an effective agricultural chemical, potentially enhancing crop protection against pests and weeds .
Synthesis and Derivative Development
The synthesis of Pyridine, 2-(3-methoxypropylamino)-5-nitro- can be achieved through various methods involving stable and cost-effective reagents. These synthetic pathways not only facilitate the creation of this specific compound but also allow for the exploration of related derivatives that may exhibit enhanced biological activity .
Case Studies
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The compound’s synthesis involves strategic functionalization of the pyridine ring. Key methods include:
Nitration and Aminoalkylation
-
Selective Nitration : Nitration of pyridine derivatives using dinitrogen pentoxide (NO) in dichloromethane or nitromethane, followed by treatment with sodium bisulfite (NaHSO), selectively introduces nitro groups at the β-position (e.g., position 5) .
-
Aminoalkylation : The 3-methoxypropylamino group is introduced via nucleophilic substitution or oxidative amination. For example, 3-nitropyridine undergoes oxidative amination with alkylamines in DMSO/water under basic conditions to yield 2-alkylamino-5-nitropyridines .
Example Reaction Pathway :
-
Pyridine → N-nitropyridinium nitrate (with NO)
-
Intermediate → 1,2-dihydropyridine sulfonate (with NaHSO)
3. -Sigmatropic nitro group migration → 3-nitropyridine -
Oxidative amination → 2-(3-methoxypropylamino)-5-nitropyridine .
Reactivity of the Nitro Group
The nitro group at position 5 participates in:
Reduction Reactions
-
Catalytic hydrogenation (H/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 2-(3-methoxypropylamino)-5-aminopyridine.
Nucleophilic Aromatic Substitution
-
Electron-withdrawing nitro groups activate the pyridine ring for nucleophilic attack. For example, methoxide ions substitute nitro groups under harsh conditions (e.g., 150°C in NaOH/EtOH) .
Reactivity of the 3-Methoxypropylamino Group
The amino group at position 2 exhibits typical amine reactivity:
Acylation
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Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, stabilizing the amino group for further transformations .
Alkylation
Oxidation
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Oxidizing agents (e.g., KMnO) convert the amine to a nitroso or nitro group, depending on conditions .
Electrophilic Substitution on the Pyridine Ring
The electron-deficient pyridine ring undergoes electrophilic substitution at positions activated by substituents:
| Position | Directing Group | Reactivity Example |
|---|---|---|
| 2 | Amino (activating) | Bromination occurs at position 4 or 6 . |
| 5 | Nitro (deactivating) | Sulfonation at position 3 under fuming HSO . |
Nitration Mechanism
-
Pyridine reacts with NO to form N-nitropyridinium nitrate, which undergoes bisulfite-mediated ring opening and nitro group migration via -sigmatropic shifts .
Oxidative Amination
-
3-Nitropyridine reacts with alkylamines in the presence of KMnO, forming 2-amino-5-nitropyridines through radical intermediates .
Table 1: Reaction Conditions for Key Transformations
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | NO, CHCl, NaHSO | 75–90 | |
| Oxidative Amination | KMnO, DMSO/HO, NH | 66 | |
| Nitro Reduction | H/Pd-C, EtOH, 25°C | 85 |
Table 2: Substituent Effects on Electrophilic Substitution
| Substituent | Position | Directing Effect | Example Reaction |
|---|---|---|---|
| 5-Nitro | Meta | Deactivating | Sulfonation at C3 |
| 2-Amino (alkylated) | Ortho | Activating | Bromination at C4 |
Stability and Functional Group Interactions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
